Tinprotoporphyrinixdichloride
Description
Overview of Porphyrin Macrocycles and Their Biological Significance
Porphyrins are a class of intensely colored, aromatic heterocyclic macrocycles. psu.edumdpi.com Their fundamental structure, the porphine (B87208) macrocycle, consists of four pyrrole (B145914) rings linked by methine bridges. psu.edunih.gov This 22-π-electron system, with 18 delocalized π-electrons, adheres to Hückel's rule of aromaticity, which accounts for its stability and unique photophysical properties. psu.edumdpi.com
The biological significance of porphyrins is vast and critical to life. psu.edufrontierspecialtychemicals.com They are involved in a wide array of essential processes, including oxygen transport, photosynthesis, and catalysis. psu.eduacs.org The ability of the porphyrin macrocycle to chelate various metal ions in its central cavity to form metalloporphyrins is key to their diverse functions. psu.edunih.gov These metalloporphyrins serve as prosthetic groups in many vital proteins and enzymes. nih.gov
Protoporphyrin IX (PPIX) as a Key Heme Precursor in Biosynthesis
Protoporphyrin IX (PPIX) is a crucial intermediate in the biosynthesis of several vital biomolecules. frontierspecialtychemicals.comwikipedia.org It is the direct precursor to heme, the iron-containing prosthetic group in hemoglobin, myoglobin, and cytochromes, which are essential for oxygen transport and cellular respiration. frontierspecialtychemicals.comnih.gov
The biosynthesis of Protoporphyrin IX is a highly conserved eight-step enzymatic process that occurs in both the mitochondria and cytoplasm of cells. nih.gov The pathway begins with the condensation of glycine (B1666218) and succinyl-CoA to form δ-aminolevulinic acid (ALA). frontierspecialtychemicals.com Two molecules of ALA are then combined to form porphobilinogen (B132115) (PBG). frontierspecialtychemicals.com Four molecules of PBG are subsequently polymerized and cyclized to form uroporphyrinogen III, which is then converted to protoporphyrinogen (B1215707) IX. wikipedia.org The final step involves the oxidation of protoporphyrinogen IX to Protoporphyrin IX by the enzyme protoporphyrinogen oxidase. wikipedia.orgnih.gov
Protoporphyrin IX stands at a critical metabolic juncture, serving as the final common precursor for the synthesis of heme, chlorophyll, and cobalamin (vitamin B12). frontierspecialtychemicals.com
Heme: The insertion of ferrous iron (Fe²⁺) into the center of the Protoporphyrin IX macrocycle by the enzyme ferrochelatase forms heme. frontierspecialtychemicals.comwikipedia.org Heme is indispensable for oxygen transport in the blood (hemoglobin) and muscle tissue (myoglobin), as well as for electron transport in the respiratory chain (cytochromes). frontierspecialtychemicals.comnih.gov
Chlorophyll: In plants and photosynthetic bacteria, Protoporphyrin IX is a precursor to chlorophyll, the primary pigment responsible for capturing light energy during photosynthesis. frontierspecialtychemicals.comwikipedia.org In this pathway, magnesium is inserted into the Protoporphyrin IX ring. wikipedia.orgtaylorandfrancis.com
Cobalamin (Vitamin B12): Protoporphyrin IX also serves as a building block for the synthesis of cobalamin, a complex cobalt-containing vitamin essential for various metabolic processes in mammals and bacteria, including DNA synthesis and fatty acid metabolism. frontierspecialtychemicals.compnas.org
Metalloporphyrins: Metal Chelation and Resultant Properties
Metalloporphyrins are formed when a metal ion is chelated within the central cavity of a porphyrin ring. psu.edunih.gov This coordination with a metal ion significantly influences the chemical, physical, and biological properties of the porphyrin. nih.govnih.gov The nature of the chelated metal ion can alter the photophysical properties, such as singlet oxygen quantum yield, and the redox potential of the molecule. tandfonline.comduke.edu
The insertion of different metals into the Protoporphyrin IX core results in a diverse range of metalloporphyrins with distinct functionalities. frontierspecialtychemicals.com For instance, while iron insertion yields heme, the incorporation of other metals like tin, zinc, or manganese creates synthetic metalloporphyrins with unique inhibitory or catalytic properties. frontierspecialtychemicals.comnih.gov These synthetic metalloporphyrins are valuable tools in biochemical research for studying enzyme mechanisms and metabolic pathways. frontierspecialtychemicals.com
Historical Context and Early Research on Tin Protoporphyrin IX
The chemical structure of Protoporphyrin IX was first proposed by Küster in 1912 and later confirmed by Fischer's synthesis of heme in 1929. frontierspecialtychemicals.com Early research on synthetic metalloporphyrins focused on their potential to modulate heme metabolism. In 1981, Drummond and Kappas reported that tin protoporphyrin IX (Sn-protoporphyrin) is a potent competitive inhibitor of heme oxygenase, the enzyme responsible for heme degradation. nih.govbio-techne.com This discovery opened the door for investigating the therapeutic potential of tin protoporphyrin IX, particularly in conditions characterized by excessive heme breakdown, such as neonatal hyperbilirubinemia. nih.govbio-techne.com Subsequent studies further elucidated the mechanism of action, demonstrating that tin protoporphyrin IX inhibits the in vivo production of bilirubin (B190676) from heme degradation. nih.gov
Interactive Data Table: Properties of Tinprotoporphyrin IX Dichloride
| Property | Value | Reference |
| Synonyms | SnPPIX, Tin-protoporphyrin IX | medchemexpress.comscbt.com |
| Molecular Formula | C₃₄H₃₂Cl₂N₄O₄Sn | rndsystems.com |
| Molecular Weight | 750.25 g/mol | rndsystems.com |
| CAS Number | 14325-05-4 | scbt.comrndsystems.com |
| Purity | ≥95% | scbt.com |
| Solubility | Soluble to 5 mM in DMSO | rndsystems.com |
| Storage | Store at room temperature | rndsystems.com |
| Primary Mechanism of Action | Potent inhibitor of heme oxygenase-1 (HO-1) | bio-techne.commedchemexpress.com |
Properties
Molecular Formula |
C34H32Cl2N4O4Sn |
|---|---|
Molecular Weight |
750.3 g/mol |
IUPAC Name |
3-[20-(2-carboxyethyl)-22,22-dichloro-10,15-bis(ethenyl)-5,9,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-4-yl]propanoic acid |
InChI |
InChI=1S/C34H34N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 |
InChI Key |
HDGCWLZQBOZSGG-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C2=NC1=CC3=C(C(=C4N3[Sn](N5C(=CC6=NC(=C4)C(=C6C=C)C)C(=C(C5=C2)CCC(=O)O)C)(Cl)Cl)C=C)C)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Tin Protoporphyrin Ix
Total Synthesis Approaches for Protoporphyrin IX Precursors
The foundational step in producing tin protoporphyrin IX is the synthesis of the Protoporphyrin IX (PPIX) molecule itself. PPIX is a naturally occurring tetrapyrrole that serves as a precursor to vital biological molecules like heme and chlorophyll. wikipedia.org Its biosynthesis in organisms is a complex, multi-step enzymatic process. frontierspecialtychemicals.com
In the laboratory, total synthesis of Protoporphyrin IX has been achieved through various methods. A notable approach offers a scalable synthesis of Protoporphyrin IX and its derivatives, yielding high-quality products in large quantities without the need for chromatographic purification. nih.govacs.org This method is a significant improvement over classical techniques, providing a product free from contaminants of animal origin. nih.govacs.org The synthesis starts from basic precursors like glycine (B1666218) and succinyl-CoA or glutamic acid, which are enzymatically converted through a series of intermediates to form Protoporphyrin IX. wikipedia.orgfrontierspecialtychemicals.com The final step in this natural pathway is the oxidation of protoporphyrinogen (B1215707) IX, catalyzed by the enzyme protoporphyrinogen oxidase. wikipedia.orgnih.gov
Methods for Tin Metalation of Protoporphyrin IX
The insertion of a metal ion into the Protoporphyrin IX macrocycle is a critical step in forming metalloporphyrins. In the case of Tin Protoporphyrin IX, a tin(IV) ion is chelated by the four nitrogen atoms of the porphyrin ring. This process, known as metalation, can be achieved through various chemical methods. Enzymes called chelatases catalyze this reaction in biological systems, for instance, ferrochelatase inserts iron to form heme. wikipedia.orgnih.gov
For the synthesis of Tin Protoporphyrin IX Dichloride, chemical methods are employed. These typically involve reacting Protoporphyrin IX with a tin(II) or tin(IV) salt, such as stannous chloride (SnCl₂), in an appropriate solvent. The reaction conditions, including temperature and reaction time, are optimized to ensure efficient insertion of the tin ion. The resulting tin(IV) porphyrin complex often includes axial ligands, such as chloride ions, coordinated to the central tin atom. researchgate.net
Choice of Tin Salt: The oxidation state and counter-ions of the tin salt can influence the reaction rate and the nature of the final product.
Solvent System: The solvent must be capable of dissolving both the Protoporphyrin IX and the tin salt, while also facilitating the metalation reaction.
Temperature and Reaction Time: These parameters are carefully controlled to drive the reaction to completion without causing degradation of the porphyrin macrocycle.
Atmosphere: Reactions are often carried out under an inert atmosphere to prevent oxidation of the reactants or intermediates.
Recent research has focused on developing more efficient and milder conditions for metal insertion into porphyrins. For instance, studies on Sn(IV) porphyrinoids highlight the importance of reaction conditions in achieving high yields and purity. researchgate.netresearchgate.net
While the insertion of divalent metal ions into porphyrins is relatively straightforward, the insertion of Sn(IV) presents unique challenges. The higher oxidation state of Sn(IV) can lead to the formation of stable six-coordinate octahedral complexes with trans-diaxial ligands. researchgate.net This coordination geometry can help to suppress aggregation in aqueous media, which is a desirable property. researchgate.netresearchgate.net
Functionalization Chemistry of Protoporphyrin IX and its Tin Derivatives
Protoporphyrin IX is a versatile molecule for chemical modification due to the presence of reactive functional groups at its periphery. frontierspecialtychemicals.com These include two vinyl groups and two propionic acid groups, which can be selectively targeted to synthesize a wide range of derivatives with tailored properties. wikipedia.org
The two vinyl groups of Protoporphyrin IX are susceptible to a variety of chemical transformations. These reactions allow for the introduction of different functional groups, which can alter the electronic properties, solubility, and biological activity of the porphyrin. Common modifications include:
Addition Reactions: The double bonds of the vinyl groups can undergo addition reactions with reagents such as halogens, hydrogen halides, and thiols.
Oxidation: The vinyl groups can be oxidized to form aldehydes, carboxylic acids, or other oxygen-containing functionalities.
Reduction: Catalytic hydrogenation can be used to convert the vinyl groups to ethyl groups.
Cross-Coupling Reactions: Modern catalytic methods, such as Heck and Suzuki cross-coupling, can be employed to attach various substituents to the vinyl positions. mdpi.com
These modifications have been extensively studied to create novel porphyrin-based materials and photosensitizers. mdpi.comnih.govlsu.edu
The two propionic acid side chains of Protoporphyrin IX provide another avenue for chemical modification. lsu.edu The carboxylic acid groups can be converted into a variety of other functional groups, including:
Esters: Esterification with different alcohols can improve the solubility of the porphyrin in organic solvents and can be a useful protecting group strategy during other synthetic steps. frontierspecialtychemicals.com
Amides: Amide bond formation with amines allows for the attachment of various molecules, including peptides, polymers, and fluorescent labels. This is a common strategy for creating targeted drug delivery systems and diagnostic agents.
Acid Chlorides: Conversion to the more reactive acid chlorides facilitates subsequent reactions with a wider range of nucleophiles.
The ability to modify these carboxylic acid groups is crucial for developing water-soluble porphyrin derivatives and for conjugating them to other molecules of interest. researchgate.netnih.gov
Interactive Data Table of Research Findings
| Synthetic Step | Key Reagents/Conditions | Objective | Outcome | Reference |
| Total Synthesis of Protoporphyrin IX | Unsymmetrical diiodo dipyrrylmethane, known dipyrrylmethane | Scalable, chromatography-free synthesis | High-quality Protoporphyrin IX, free of animal-origin contaminants | nih.govacs.org |
| Tin Metalation | Protoporphyrin IX, Stannous Chloride (SnCl₂) | Insertion of Sn(IV) into the porphyrin core | Formation of Tin(IV) Protoporphyrin with axial ligands | researchgate.net |
| Optimization of Tin Insertion | Varied tin salts, solvents, and temperatures | Improve reaction efficiency and yield | Enhanced formation of the desired Sn(IV) porphyrin complex | researchgate.netresearchgate.net |
| Modification of Vinyl Groups | Wittig reagents, Vilsmeier reagents | Introduction of deuterium and carbon-13 labels | Labeled derivatives for spectroscopic studies | lsu.edu |
| Derivatization of Carboxylic Acids | Alcohols (for esterification), Amines (for amidation) | Improve solubility, enable conjugation | Protoporphyrin IX esters and amides with tailored properties | frontierspecialtychemicals.comresearchgate.net |
Synthesis of Novel SnPPIX Analogs and Conjugates
The synthesis of novel Tin Protoporphyrin IX (SnPPIX) analogs and conjugates is a significant area of research aimed at enhancing the therapeutic and diagnostic properties of the parent molecule. These modifications are designed to improve characteristics such as water solubility, target specificity, and photochemical properties.
Synthesis of Novel SnPPIX Analogs
The core structure of SnPPIX can be chemically modified at several positions, primarily at the peripheral substituent groups of the porphyrin macrocycle. This includes the two propionic acid side chains and the two vinyl groups.
One approach to creating novel analogs involves the synthesis of tetrasubstituted porphyrin tin complexes. mdpi.com In a representative synthetic route, tetra- or tetrakis(4-X-phenyl)porphyrins (where X can be a variety of functional groups such as H, F, Cl, Br, CF₃, CH₃O, and (CH₃)₂N) are reacted directly with butyltin trichloride or dibutyltin dichloride. mdpi.com An alternative method involves the reaction of these tin precursors with lithium porphyrinato derivatives. mdpi.com These reactions result in the formation of novel tin porphyrin complexes that can be considered analogs of SnPPIX with modified peripheral functionalities.
Another strategy for synthesizing SnPPIX analogs focuses on the modification of the vinyl groups of the protoporphyrin IX macrocycle. These vinyl groups can undergo various chemical transformations, including bromination followed by the addition of alcohols to introduce ether linkages. frontierspecialtychemicals.com Additionally, hydroformylation of the vinyl groups using a rhodium catalyst can produce bis-aldehyde derivatives. frontierspecialtychemicals.com These aldehyde functionalities can then serve as reactive handles for further chemical modifications.
Synthesis of SnPPIX Conjugates
Conjugation of SnPPIX to other molecules, such as polymers, peptides, or antibodies, is a key strategy to improve its pharmacokinetic profile and to achieve targeted delivery.
PEGylation: A common modification to enhance the water solubility and biocompatibility of porphyrins is the attachment of polyethylene glycol (PEG) chains, a process known as PEGylation. While specific examples for SnPPIX are not extensively detailed in the literature, the methodology applied to other metalloprotoporphyrins, such as zinc protoporphyrin IX, can be adapted. This typically involves the activation of the carboxylic acid groups of the porphyrin, for example, with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). nih.gov The activated porphyrin is then reacted with an amino-terminated PEG to form a stable amide linkage.
Peptide Conjugation: The conjugation of SnPPIX to peptides can facilitate targeted delivery to specific cells or tissues. A common method for achieving this is through the formation of an amide bond between the carboxylic acid groups of SnPPIX and the amine groups of the peptide. This reaction is typically facilitated by standard peptide coupling reagents. nih.gov Another versatile method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. nih.govnih.gov This involves functionalizing the porphyrin with an azide group and the peptide with a terminal alkyne (or vice versa), followed by a copper-catalyzed reaction to form a stable triazole linkage. nih.gov
Purification and Characterization Techniques for Synthetic Products
The successful synthesis of novel SnPPIX analogs and conjugates requires robust purification and characterization techniques to ensure the identity, purity, and structural integrity of the final products.
Purification Techniques
Chromatography: High-performance liquid chromatography (HPLC) is a widely used technique for the purification of porphyrin derivatives. Reversed-phase HPLC, utilizing a C18 column with a gradient elution of solvents such as acetonitrile, water, and an acid like formic acid, is effective in separating the desired product from starting materials and byproducts.
Characterization Techniques
A combination of spectroscopic methods is employed to comprehensively characterize the synthesized SnPPIX derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of the synthesized compounds. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the expected structural modifications. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the synthesized analogs and conjugates. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are commonly used to confirm the successful synthesis and to assess the purity of the products. mdpi.comnih.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to characterize the electronic absorption properties of the porphyrin macrocycle. The characteristic Soret band (around 400 nm) and Q-bands (in the 500-700 nm region) provide information about the electronic structure of the porphyrin and can be affected by modifications to the macrocycle or the central metal ion. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the synthesized molecules. This is particularly useful for confirming the formation of new bonds, such as amide linkages in peptide conjugates, by observing the characteristic vibrational frequencies of these groups. mdpi.com
Below is a summary of the common characterization techniques and their applications for synthetic SnPPIX products:
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Detailed molecular structure and confirmation of modifications. |
| Mass Spectrometry | Molecular weight determination and purity assessment. |
| UV-Vis Spectroscopy | Electronic absorption properties and integrity of the porphyrin macrocycle. |
| FTIR Spectroscopy | Identification of functional groups and confirmation of new bond formation. |
Mechanistic Investigations of Tin Protoporphyrin Ix Action
Inhibition of Heme Oxygenase (HO) Isoforms
SnPPIX is a well-established and potent inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the degradation of heme. rndsystems.commedchemexpress.comtocris.comselleckchem.com This process yields biliverdin (B22007), free iron, and carbon monoxide (CO). researchgate.netfrontiersin.org The inhibitory effect of SnPPIX is crucial in experimental settings for studying the physiological roles of HO and its products. frontiersin.org
Competitive Inhibition Kinetics and Binding Affinities (Kᵢ values)
SnPPIX functions as a competitive inhibitor of heme oxygenase. nih.govoncotarget.com It competes with the natural substrate, heme, for binding to the active site of the enzyme. oncotarget.comasm.org Due to the nature of the tin metal center, SnPPIX itself does not undergo oxidative degradation like heme. asm.org This leads to the effective blockade of the enzyme's catalytic activity. oncotarget.com
The inhibitory potency of SnPPIX is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. Studies have reported a Kᵢ value of approximately 0.011 µM (or 11 nM) for the inhibition of hepatic heme oxygenase by Sn-heme (a form of tin protoporphyrin). nih.govglpbio.com
Specificity Towards Heme Oxygenase-1 (HO-1) vs. Heme Oxygenase-2 (HO-2)
There are two main isoforms of heme oxygenase: the inducible HO-1 and the constitutively expressed HO-2. mdpi.commdpi.com While both isoforms catalyze the same reaction, they have distinct physiological roles. mdpi.comnih.gov SnPPIX has been reported to exhibit selective inhibition, with a preference for HO-1 over HO-2. medchemexpress.comglpbio.commedchemexpress.comscbt.com One source indicates that SnPPIX selectively inhibits HO-1 with a Kᵢ of 11 nM, while the IC₅₀ for HO-2 is 7.5 µM. glpbio.com Another source, however, suggests it selectively inhibits HO-2. apexbt.com This discrepancy highlights the need for further research to definitively clarify the isoform specificity of SnPPIX under various experimental conditions.
| Enzyme Isoform | Inhibition Constant (Kᵢ) | IC₅₀ |
|---|---|---|
| Heme Oxygenase-1 (HO-1) | 11 nM | - |
| Heme Oxygenase-2 (HO-2) | - | 7.5 µM |
Structural Basis of SnPPIX-HO Interaction
The structural basis for the interaction between SnPPIX and heme oxygenase lies in their molecular similarity. SnPPIX is a synthetic analog of heme, the natural substrate for HO. glpbio.comapexbt.com The core of both molecules is the protoporphyrin IX ring structure. In heme, this ring chelates a ferrous iron atom, while in SnPPIX, it chelates a tin atom. asm.org This structural mimicry allows SnPPIX to fit into the heme-binding pocket of the HO enzyme. oncotarget.comasm.org However, the electronic properties of the tin atom prevent the catalytic oxidation that occurs with iron in heme, thus leading to competitive inhibition. asm.org The interaction is further stabilized by the coordination of the tin atom with amino acid residues within the active site of the enzyme.
Impact on Heme Metabolism and Degradation Pathways
By inhibiting heme oxygenase, SnPPIX significantly alters the normal flux of heme metabolism and its subsequent degradation. tocris.comnih.govapexbt.comoncotarget.com This perturbation has downstream consequences on both the synthesis of heme and the production of its catabolic products.
Regulation of Heme Biosynthesis Enzymes (e.g., ALAS1, Ferrochelatase)
The inhibition of heme degradation by SnPPIX can lead to an accumulation of intracellular heme. Heme itself is a key regulator of its own synthesis, acting through a negative feedback mechanism on 5-aminolevulinate synthase (ALAS), the first and rate-limiting enzyme in the heme biosynthetic pathway. nih.govresearchgate.net Specifically, the ubiquitous isoform ALAS1 is subject to this feedback regulation. nih.gov An increase in the intracellular "free" heme pool can lead to the repression of ALAS1 synthesis and its translocation into the mitochondria, thereby downregulating the entire heme production pathway. nih.gov
Ferrochelatase is the final enzyme in the heme synthesis pathway, responsible for inserting ferrous iron into protoporphyrin IX to form heme. nih.govusf.edu While direct inhibition of ferrochelatase by SnPPIX is not its primary mechanism, alterations in intracellular heme and protoporphyrin levels due to HO inhibition could indirectly influence ferrochelatase activity. Some studies have noted that other metalloporphyrins can interact with ferrochelatase. asm.org
Effects on Downstream Metabolites (e.g., Bilirubin (B190676), Carbon Monoxide)
The most direct consequence of SnPPIX-mediated HO inhibition is a marked reduction in the production of heme degradation products: biliverdin (which is rapidly converted to bilirubin) and carbon monoxide (CO). nih.govglpbio.comapexbt.comnih.gov Numerous studies have demonstrated that the administration of tin protoporphyrin can effectively prevent hyperbilirubinemia (jaundice) in neonates by blocking the breakdown of heme. rndsystems.comtocris.comnih.gov This leads to a significant decrease in serum bilirubin levels. nih.govnih.gov
Similarly, the production of carbon monoxide, which is generated in equimolar amounts to biliverdin during heme catabolism, is also inhibited by SnPPIX. nih.govscispace.com The measurement of CO excretion can be used as a direct index of heme oxygenase activity in vivo, and treatment with tin protoporphyrin has been shown to decrease the rate of CO production. nih.govscispace.comnih.gov This reduction in CO has been linked to various physiological effects, including the modulation of angiogenesis. nih.gov
Interaction with Other Biological Systems and Pathways
Tin Protoporphyrin IX dichloride (SnPP), primarily known as a competitive inhibitor of heme oxygenase (HO), extends its influence to a variety of other biological systems and pathways. drugbank.com Its interactions are complex, often producing effects independent of HO inhibition. nih.govfrontierspartnerships.org These interactions encompass the modulation of cellular stress responses, angiogenesis, and the activity of key enzyme systems.
SnPP has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) cytoprotective pathway. nih.govnih.gov This activation is linked to a transient induction of oxidant stress. nih.gov In studies involving renal ischemia-reperfusion injury, SnPP administration led to a rapid uptake by kidney proximal tubules, a transient suppression of heme synthesis, and a consequent increase in "catalytic" iron levels and oxidative stress markers like malondialdehyde and protein carbonyls. nih.gov
This initial oxidative event triggers the translocation of Nrf2 to the nucleus, which was observed to double. nih.gov The nuclear translocation of Nrf2 subsequently activates a portfolio of approximately 20 Nrf2-sensitive genes, upregulating cytoprotective proteins such as heavy chain ferritin. nih.gov The Nrf2 pathway is crucial for regulating the expression of antioxidant genes that maintain cellular redox homeostasis. mdpi.commdpi.com By activating this pathway, SnPP helps to mitigate tissue injury, a mechanism that appears independent of its HO-1 inhibitory role. nih.gov
Table 1: Effects of Tin Protoporphyrin IX on the Nrf2 Pathway
| Parameter | Observed Effect | Reference |
| Nrf2 Nuclear Translocation | ~2-fold increase | nih.gov |
| Nrf2-Sensitive Gene Activation | Activation of ~20 genes | nih.gov |
| Oxidant Stress Markers | Increased malondialdehyde and protein carbonyls | nih.gov |
| Cytoprotective Proteins | Increased heavy chain ferritin (Fhc) | nih.gov |
SnPP significantly influences pathways related to angiogenesis, primarily through its effect on Vascular Endothelial Growth Factor (VEGF). Research has demonstrated that SnPP can substantially reduce the generation of VEGF in various cell types, including rat vascular smooth muscle cells and murine RAW264.7 macrophages. nih.govbibliotekanauki.pl This inhibitory effect was observed in both resting and stimulated cells (e.g., stimulated with IL-1β or lipopolysaccharide). nih.govbibliotekanauki.pl The reduction in VEGF production is a critical finding, as VEGF is a major factor in promoting the formation of new blood vessels, a key process in tumor growth and other pathologies. nih.govnih.gov The mechanism behind this is linked to the inhibition of hypoxia-inducible factor-1α (HIF-1α), a key regulator of VEGF production. nih.gov
Protoporphyrin IX, the core structure of SnPP, is recognized as an endogenous ligand for the 18 kDa Translocator Protein (TSPO). nih.govsemanticscholar.org TSPO is a highly conserved protein located on the outer mitochondrial membrane and is involved in processes such as cholesterol transport, steroid synthesis, and apoptosis. nih.govsemanticscholar.orgmdpi.com In vitro experiments have confirmed that protoporphyrin IX binds to TSPO, and in vivo studies have provided further evidence for this interaction. nih.gov Given that SnPP is a metalloporphyrin analog of heme and protoporphyrin IX, it is implicated in interacting with TSPO, potentially modulating mitochondrial functions. mdpi.comacs.org
SnPP can transiently affect the Cytochrome P450 (CYP450) system. The active center of CYP450 enzymes contains a heme prosthetic group, which is a protoporphyrin IX molecule with a central iron atom. nih.govresearchgate.net Studies in newborn rats administered SnPP at birth showed temporary decreases in hepatic cytochrome P450 content. nih.gov This was accompanied by a reduction in the activity of specific P450-dependent enzymes, such as ethylmorphine demethylase and 7-ethoxycoumarin (B196162) deethylase, observed on days 1, 2, and 5 after administration. nih.gov However, these effects were not sustained, and no long-term alterations in the developmental patterns of these enzymes were noted, even at high doses. nih.gov
Table 2: Transient Effects of Sn-protoporphyrin on Hepatic Cytochrome P450 System in Neonatal Rats
| Parameter | Observation Time Points (Post-Administration) | Finding |
| Cytochrome P450 Content | Days 1 and 2 | Transient Decrease |
| Ethylmorphine Demethylase Activity | Days 2 and 5 | Transient Decrease |
| 7-Ethoxycoumarin Deethylase Activity | Days 1, 2, and 5 | Transient Decrease |
| Data from a study involving single doses of Sn-protoporphyrin administered at birth. nih.gov |
The interaction of SnPP with nitric oxide synthase (NOS) activity is notably different from that of other metalloporphyrins. In studies using rat vascular smooth muscle cells and RAW264.7 macrophages, SnPP was found to significantly increase the generation of nitric oxide by inducible nitric oxide synthase (iNOS). nih.govfrontierspartnerships.orgbibliotekanauki.pl This effect contrasts sharply with zinc protoporphyrin (ZnPPIX), another commonly used HO-1 inhibitor, which strongly decreases iNOS activity. nih.govfrontierspartnerships.orgbibliotekanauki.pl Additionally, SnPP has been reported to be a weak inhibitor of endothelial nitric oxide synthase. caymanchem.comapexbt.com Other research has also noted that SnPP administration can increase total NOS activity. researchgate.net
Cellular and Subcellular Distribution Research
Pharmacokinetic studies reveal that SnPP is cleared rapidly from the plasma following administration. caymanchem.com Despite its rapid plasma clearance, the compound persists in certain tissues for extended periods. caymanchem.com Notably, it accumulates in the kidney, liver, and spleen. caymanchem.com
More specific research into its distribution within these organs has shown that in the kidneys, SnPP specifically localizes within the proximal tubule cells. nih.gov The subcellular distribution of the parent molecule, protoporphyrin IX, can provide further insight. When induced endogenously, protoporphyrin IX is initially found localized in the mitochondria. nih.gov However, when administered exogenously, it is primarily distributed in cell membranes. nih.gov This suggests that the method of delivery and cellular uptake can influence the subcellular destination of protoporphyrin-based compounds, which is a critical determinant of their biological and photodynamic efficiency. nih.gov
Protein Binding and Transport Mechanisms (e.g., Human Serum Albumin, Hemopexin)
Tin Protoporphyrin IX (SnPP), a synthetic metalloporphyrin, exhibits significant binding affinity for key transport proteins in the circulatory system, namely hemopexin and human serum albumin (HSA). These interactions are crucial for its transport and biodistribution.
Hemopexin, a plasma glycoprotein (B1211001) with a high affinity for heme, also binds SnPP tightly. The apparent dissociation constant (Kd) for the SnPP-hemopexin complex has been determined to be approximately 0.25 ± 0.15 microM at pH 7.4. This binding is dependent on the histidine residues of hemopexin, similar to the interaction with heme. However, the stability of the histidyl-metalloporphyrin complex is lower for SnPP-hemopexin compared to heme-hemopexin, which is expected due to the differences in the coordination chemistries of tin and iron. Despite this, the binding of SnPP to hemopexin induces conformational changes in the protein that are necessary for receptor recognition. Specifically, it protects the hinge region of hemopexin from proteolysis. This interaction is significant as the SnPP-hemopexin complex binds to the hemopexin receptor on cells, such as mouse hepatoma cells, with an affinity comparable to that of the heme-hemopexin complex. This suggests that hemopexin plays a direct role in the transport of SnPP to tissues.
Human Serum Albumin (HSA), the most abundant protein in blood plasma, also binds SnPP, but with a significantly lower affinity compared to hemopexin. The apparent Kd for the SnPP-HSA complex is approximately 4 ± 2 microM. Due to the high concentration of albumin in the serum, it is estimated that a substantial portion of SnPP in circulation would be associated with albumin, while the remainder would be bound by hemopexin. Competition experiments have confirmed the higher affinity of hemopexin for SnPP over HSA.
Interactive Data Table: Binding Affinities of Tin Protoporphyrin IX
| Transport Protein | Apparent Dissociation Constant (Kd) |
| Hemopexin | 0.25 ± 0.15 µM |
| Human Serum Albumin | 4 ± 2 µM |
Intracellular Localization Studies
Direct and specific studies on the intracellular localization of Tinprotoporphyrin IX dichloride are limited in the available scientific literature. Much of the understanding of the subcellular distribution of protoporphyrins is derived from studies of its parent compound, Protoporphyrin IX (PpIX).
For exogenously administered PpIX, studies using fluorescence microscopy have shown that it primarily distributes in cellular membranes. In contrast, when PpIX is endogenously produced following the administration of a precursor like 5-aminolevulinic acid (ALA), it is initially localized in the mitochondria. This differential localization has been observed in various cell lines, including human oesophageal carcinoma and normal cell lines. nih.govnih.gov The specific localization is a critical determinant of its photodynamic efficiency, with mitochondrial localization often associated with a more effective phototoxic response. nih.gov
While these findings for PpIX provide a foundational understanding, it is important to note that the presence of the tin metal center in Tinprotoporphyrin IX dichloride could influence its physicochemical properties, such as lipophilicity and charge distribution, which in turn could alter its intracellular trafficking and final subcellular destination compared to PpIX. Further research is required to definitively determine the precise intracellular localization of Tinprotoporphyrin IX dichloride.
Bioreactivity and Degradation Mechanisms
The bioreactivity and degradation of Tinprotoporphyrin IX dichloride are complex processes that are not as extensively studied as those of its parent compound, Protoporphyrin IX. However, some insights can be drawn from the available literature on related compounds.
Photobleaching and Photoproduct Formation
Studies on the photodegradation of metalloporphyrins have provided some insights into the potential behavior of Tinprotoporphyrin IX dichloride upon exposure to light. In a study involving TiO2-catalyzed photodegradation, Tin(IV) protoporphyrin IX (SnPP) was observed to be removed from the TiO2 surface more rapidly than Zinc(II) protoporphyrin IX upon illumination with 355 nm light. acs.org This suggests that SnPP is susceptible to photodegradation, with proposed mechanisms including oxidative decarboxylation, TiO2-catalyzed photoreduction, and direct photodegradation reactions. acs.org
The photobleaching of the parent compound, Protoporphyrin IX (PpIX), is a well-documented phenomenon that involves its photooxidation. This process leads to the formation of various photoproducts, including hydroxyaldehyde and formyl derivatives. nih.gov Mass spectrometry has been utilized to analyze the changes in PpIX concentration and identify photoproducts upon irradiation. researchgate.net It is plausible that Tinprotoporphyrin IX dichloride undergoes similar photooxidative processes, although the specific photoproducts and the kinetics of their formation are likely to be influenced by the central tin atom. Further research employing techniques such as mass spectrometry on irradiated Tinprotoporphyrin IX dichloride is necessary to elucidate the precise structures of its photoproducts.
Susceptibility to Enzymatic or Chemical Degradation
A key aspect of the biological fate of Tinprotoporphyrin IX dichloride is its interaction with metabolic enzymes. Notably, it has been established that metalloporphyrins such as Sn-heme (tin-protoporphyrin IX) act as competitive inhibitors of heme oxygenase but are not themselves oxidatively degraded by this enzyme. nih.govpnas.org This resistance to degradation by heme oxygenase is a critical feature of its mechanism of action as a heme oxygenase inhibitor.
Information regarding the metabolism of Tinprotoporphyrin IX dichloride by other enzymatic systems, such as the cytochrome P450 monooxygenases, is not well-defined in the literature. While cytochrome P450 enzymes are known to be involved in the metabolism of a wide array of xenobiotics, including the potential for oxidation of porphyrin structures, specific studies on their interaction with Tinprotoporphyrin IX dichloride are lacking. nih.gov
The chemical stability of porphyrins can be influenced by various factors, including the central metal ion. The tin(IV) ion in Tinprotoporphyrin IX dichloride is expected to form a stable complex. However, like other porphyrins, it may be susceptible to chemical oxidation, which can lead to the opening of the macrocycle. The precise conditions and chemical agents that might lead to the degradation of Tinprotoporphyrin IX dichloride require further investigation.
Analytical and Spectroscopic Methodologies in Tin Protoporphyrin Ix Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to understanding the molecular structure, concentration, and behavior of SnPPIX in various environments.
Ultraviolet-visible (UV-Vis) spectroscopy is a primary and highly informative technique in porphyrin research. mtak.hu The distinct electronic structure of the porphyrin macrocycle gives rise to strong light absorption, characterized by an intense Soret band (or B-band) typically in the 350-500 nm region and weaker Q-bands at longer wavelengths (500-750 nm). mtak.hu The precise position and intensity of these bands are sensitive to the central metal ion, peripheral substituents, and the molecule's environment.
The aggregation state of porphyrins, including protoporphyrin IX and its derivatives, in aqueous solutions can be effectively monitored using UV-Vis spectroscopy. unipi.itresearchgate.net Monomeric species exhibit sharp Soret bands, while the formation of dimers and higher-order aggregates often leads to band broadening, splitting, or shifts in the peak wavelength. unipi.itnih.gov For instance, in studies of protoporphyrin IX, a monomer is typically observed at very low pH, dimers at pH greater than 8, and higher aggregates in the intermediate pH range of 3-7. unipi.itresearchgate.net These spectral changes provide clear evidence of the self-association behavior of the porphyrin molecules. unipi.it The nonplanarity of the porphyrin ring, which can be influenced by the central metal ion, can also lead to a redshift in the UV-visible absorption bands. mtak.hu
Table 1: Representative UV-Visible Absorption Maxima for Protoporphyrin IX Species
| Species | Condition | Soret Band (nm) | Reference |
|---|---|---|---|
| Monomer | pH 0-3 | ~406 | unipi.it |
| Dimer | pH > 8 | ~380 | nih.gov |
| H-aggregates | pH 4.5 | Broad band with shoulders at 356 and 466 | nih.gov |
Fluorescence Spectroscopy for Detection and Quantification
Fluorescence spectroscopy is a highly sensitive method for the detection and quantification of fluorescent molecules like protoporphyrin IX and its metallated derivatives. nih.govnih.gov Upon excitation with light of an appropriate wavelength, these molecules emit light at a longer wavelength, and the intensity of this emission can be correlated with their concentration. nih.gov For protoporphyrin IX, excitation is often performed around 405 nm, with characteristic emission peaks observed around 635 nm and 705 nm. nih.gov
This technique is widely used to monitor the presence of protoporphyrin IX in biological tissues. nih.gov However, the fluorescence signal can be influenced by the local environment, including scattering and absorption by other components in the sample, which can distort the emitted signal. nih.gov The aggregation state of the porphyrin also affects its fluorescence properties; for example, aggregated forms of protoporphyrin IX derivatives often exhibit substantially quenched fluorescence emission. unipi.it Careful analysis and correction for these effects are necessary for accurate quantification. mtak.hu
Table 2: Typical Fluorescence Properties of Protoporphyrin IX
| Parameter | Wavelength (nm) | Reference |
|---|---|---|
| Excitation Maximum | ~393-406 | fluorofinder.comfrontiersin.org |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including complex structures like porphyrins. researchgate.netnih.gov For porphyrinic compounds, ¹H NMR spectra are particularly distinctive due to the significant ring current effect of the macrocyclic aromatic core. nih.gov This effect causes a large chemical shift dispersion, with protons on the periphery of the macrocycle (meso-protons) shifted downfield to around 9–10 ppm, while the internal NH-protons of free-base porphyrins are shifted upfield to negative values (around -2 ppm). nih.gov
NMR can be used to confirm the identity and purity of synthesized tin protoporphyrin IX dichloride by analyzing the chemical shifts and coupling constants of the protons on the porphyrin ring and its substituents. Furthermore, NMR techniques are valuable for studying the interactions between porphyrins and macromolecules, as changes in chemical shifts and line broadening of the NMR resonances can provide insights into binding events. nih.gov
Mass spectrometry (MS) provides a highly sensitive and specific means of identifying and quantifying porphyrins. nih.gov When coupled with liquid chromatography (LC), LC-MS/MS has become a robust and reliable technique for measuring protoporphyrin IX and its derivatives in complex biological matrices. frontiersin.orgnih.govnih.gov
This method allows for the separation of the analyte from other components in the sample prior to its introduction into the mass spectrometer. nih.gov For quantification, multiple reaction monitoring (MRM) is often employed, where specific precursor-to-product ion transitions are monitored, providing high selectivity and sensitivity. nih.gov For instance, in the analysis of protoporphyrin IX, the transition from the protonated molecule [M+H]⁺ at m/z 563.2 to a specific product ion at m/z 504.1 can be monitored. frontiersin.orgnih.gov This approach has been successfully used to quantify protoporphyrin IX in various biological samples. nih.gov
Table 3: Example LC-MS/MS Parameters for Protoporphyrin IX Analysis
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray (ESI+) | nih.gov |
| Monitored Transition (MRM) | m/z 563.2 → m/z 504.1 | nih.gov |
| Ion Spray Voltage | 5500 V | nih.gov |
Chromatographic Separation Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of porphyrins from complex mixtures. selleckchem.comresearchgate.netnih.govbridgewater.edu The method's versatility allows for the use of different stationary phases and mobile phase compositions to achieve optimal separation of various porphyrin species, including protoporphyrin IX, its metallated forms like zinc protoporphyrin IX, and hemin. researchgate.net
Reversed-phase HPLC, often utilizing a C18 stationary phase, is commonly employed. researchgate.netnih.gov A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or water with formic acid) is typically used to separate porphyrins with different polarities. frontiersin.orgnih.gov Detection is frequently accomplished using a diode array detector (DAD) or a fluorescence detector set at the characteristic absorption or emission wavelengths of the porphyrins. frontiersin.orgresearchgate.net HPLC methods have been developed for the efficient analysis of porphyrins in various samples, achieving good resolution of different isomers and high recovery rates. nih.gov
Table 4: Example HPLC System for Porphyrin Separation
| Component | Specification | Reference |
|---|---|---|
| Column | C18 stationary phase | frontiersin.orgresearchgate.net |
| Mobile Phase | Gradient of Methanol/Acetonitrile and aqueous buffer with acid | frontiersin.orgresearchgate.net |
| Flow Rate | ~0.3 - 0.8 mL/min | nih.govresearchgate.net |
Electrophoretic Methods for Purity and Interaction Studies
Electrophoretic methods offer alternative approaches for the analysis of porphyrins, particularly for assessing purity and studying their interactions with proteins. frontierspartnerships.org Techniques such as native polyacrylamide gel electrophoresis (PAGE) can be used to separate protein-porphyrin complexes. frontierspartnerships.org The intrinsic fluorescence of many porphyrins allows for their detection directly within the gel under UV illumination. frontierspartnerships.org
For instances of weak interactions where complexes may dissociate during electrophoresis, a post-electrophoretic staining procedure can be employed. frontierspartnerships.org This involves immersing the gel in a solution of the porphyrin after the separation of proteins, allowing for the detection of binding interactions. frontierspartnerships.org These methods are valuable for investigating the mechanisms by which porphyrins are taken up and distributed within biological systems. frontierspartnerships.org
Advanced Imaging Techniques for Spatiotemporal Studies
Modern imaging technologies allow for the dynamic and quantitative visualization of Tin Protoporphyrin IX dichloride and its effects. These techniques are crucial for understanding its mechanism of action and guiding its application in research.
Confocal microscopy is a high-resolution optical imaging technique utilized to determine the subcellular distribution of fluorescent molecules like protoporphyrin IX (PpIX), the core structure of Tin Protoporphyrin IX dichloride. The intrinsic fluorescence of the porphyrin ring allows for its visualization within cells, providing precise information on its accumulation in specific organelles. frontiersin.orgnih.gov
Research has employed confocal microscopy to analyze the effects of Tin Protoporphyrin IX dichloride (SnPP) on the fluorescence of endogenously produced PpIX in glioblastoma cell lines. frontiersin.org In these studies, cells are treated with a precursor molecule, 5-aminolevulinic acid (5-ALA), which leads to the accumulation of fluorescent PpIX. The subsequent addition of SnPP, an inhibitor of the enzyme heme oxygenase, can further increase the fluorescence signal by preventing the breakdown of PpIX. frontiersin.org By imaging the cells with a confocal microscope, typically using a 405 nm laser for excitation and detecting emission around 635-706 nm, researchers can visualize and quantify the change in PpIX levels and pinpoint its location within the cell, such as in the mitochondria or cell membranes. frontiersin.orgnih.govnih.gov This methodology is critical for understanding how SnPP modulates cellular porphyrin metabolism.
Studies on other metalloporphyrins, such as zinc protoporphyrin (ZnPP), have similarly used confocal microscopy to track their uptake and localization in the endoplasmic reticulum of cancer cells. nih.gov This demonstrates the broad applicability of the technique for studying the cellular behavior of various porphyrin-based compounds.
| Cell Line | Treatment | Increase in PpIX Fluorescence (%) |
|---|---|---|
| U87 | SnPP | 15% |
| LN229 | SnPP | 20% |
| U373 | SnPP | 25% |
Spatially Modulated Quantitative Spectroscopy, often implemented as Spatial Frequency Domain Imaging (SFDI), is an advanced optical technique used for the non-invasive, quantitative determination of fluorophores like PpIX in tissues. worldscientific.comnih.gov This method overcomes a major challenge in fluorescence imaging: the distorting effects of tissue absorption and scattering, which can make it difficult to determine the true concentration of a fluorescent compound. nih.gov
SFDI works by projecting structured patterns of light (specifically, sinusoidal patterns at various spatial frequencies) onto the tissue surface. worldscientific.comworldscientific.com By analyzing how the tissue reflects these patterns, it is possible to create a map of its optical properties, namely the absorption coefficient (μa) and reduced scattering coefficient (μ's). nih.gov Once these properties are known, their confounding effects can be computationally removed from the fluorescence signal. This correction allows for the accurate calculation of the fluorophore's intrinsic fluorescence and, consequently, its absolute concentration. nih.govnih.gov
This technique has been validated for quantifying PpIX in skin cancer models and has shown the ability to determine PpIX concentration with high accuracy. nih.gov The combination of SFDI with Diffuse Fluorescence Tomography (DFT) can even provide three-dimensional quantification of PpIX distribution, offering a powerful tool for dosimetry in photodynamic therapy research. worldscientific.comworldscientific.com
| Parameter | Description | Typical Wavelengths Used |
|---|---|---|
| Excitation Wavelength | Wavelength used to excite the PpIX fluorophore. | 405 nm |
| Fluorescence Wavelength | Wavelength at which PpIX fluorescence is detected. | 630 nm |
| Optical Properties Mapping | Measurement of tissue absorption and scattering. | Multiple wavelengths (e.g., 520 nm, 630 nm) |
To achieve a comprehensive analysis of Tin Protoporphyrin IX dichloride and related compounds in complex mixtures, researchers often combine separation techniques with multiple spectroscopic detectors. A powerful example of this approach is High-Performance Liquid Chromatography (HPLC) coupled with both a Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MS). researchgate.net
This hyphenated technique, HPLC-DAD-ESI-MS, allows for the simultaneous analysis of multiple parameters:
HPLC separates the individual components of a mixture based on their physicochemical properties.
DAD acquires UV-Visible absorption spectra for each separated component. Porphyrins have characteristic spectra, including an intense Soret band and weaker Q-bands, which aid in their identification. researchgate.netfrontiersin.org
ESI-MS provides highly sensitive and specific detection based on the mass-to-charge ratio of the molecules, allowing for definitive identification and structural elucidation of the porphyrin and its metal complex. researchgate.netnih.gov
This combined approach enables the separation, identification, and quantification of a metalloporphyrin and its corresponding free-base porphyrin within a single analytical run, without requiring extensive sample purification. researchgate.net Other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are also used in combination to provide a complete characterization of metalloporphyrin complexes, confirming their structure, purity, and electronic properties. researchgate.netfrontiersin.orgnih.gov
| Technique | Parameter Measured | Information Provided |
|---|---|---|
| HPLC | Retention Time | Separation of mixture components |
| DAD (UV-Vis) | Absorption Spectrum | Identification based on electronic transitions (Soret/Q bands) |
| ESI-MS | Mass-to-Charge Ratio | Definitive identification and quantification |
Preclinical and in Vitro Model Systems for Mechanistic Elucidation
Cell Culture Models for Enzyme Inhibition and Pathway Studies
In vitro cell culture systems are fundamental for dissecting the direct cellular and molecular effects of Tinprotoporphyrin IX dichloride. These models allow for controlled investigations into its impact on enzyme kinetics, signal transduction pathways, and cellular responses like proliferation and apoptosis.
For instance, studies have utilized pancreatic ductal adenocarcinoma (PDAC) cell lines, such as Capan-1 and CD18/HPAF, to demonstrate the compound's effects. medchemexpress.comtargetmol.comabmole.com In these cell lines, Tinprotoporphyrin IX dichloride was shown to significantly suppress proliferation. medchemexpress.comabmole.com Similarly, in 293T cells, treatment with the inhibitor modulated not only HO-1 activity but also its mRNA and protein expression levels. glpbio.com Mouse fibroblasts have also been used to confirm that the compound inhibits HO-1 activity while inducing its protein expression. glpbio.com
Cell Lines with Specific Heme Metabolism Alterations
To investigate the specific role of heme metabolism in disease, researchers utilize cell lines with known alterations in this pathway. Tumor-associated macrophages (TAMs), particularly the perivascular subset (PvTAMs), are known to have high expression of heme oxygenase-1 (HO-1), which contributes to a chemotherapy-resistant tumor microenvironment. bioworld.com While direct studies using cell lines with engineered heme metabolism alterations and Tinprotoporphyrin IX dichloride are not extensively detailed in the provided results, the use of cancer cell lines like A549 (human lung adenocarcinoma) provides insight. mdpi.com A549 cells have high basal levels of HO-1 expression, and inhibiting this enzyme has been shown to reduce their proliferation, highlighting the importance of the heme degradation pathway in cancer cell survival. mdpi.com
| Cell Line | Cell Type | Observed Effect of Tinprotoporphyrin IX dichloride | Key Finding |
|---|---|---|---|
| Capan-1, CD18/HPAF | Pancreatic Ductal Adenocarcinoma | Suppressed proliferation | Demonstrates direct anti-proliferative effects on cancer cells. medchemexpress.comabmole.com |
| 293T | Human Embryonic Kidney | Inhibited HO-1 activity; upregulated HO-1 mRNA and protein | Shows a complex feedback mechanism in response to HO-1 inhibition. glpbio.com |
| A549 | Human Lung Adenocarcinoma | Inhibition of HO-1 (related metalloporphyrin) reduces proliferation | Highlights the role of HO-1 in the growth of specific cancer cells. mdpi.com |
Animal Models for Systemic Mechanistic Research
Animal models are indispensable for understanding the systemic effects of Tinprotoporphyrin IX dichloride, allowing researchers to study its impact on complex physiological processes within a living organism. nih.govmedchemexpress.comabmole.commdpi.comapexbt.commedchemexpress.comnih.gov
Rodent Models (e.g., Mouse, Rat) for HO-1 Inhibition Studies
Rodent models have been extensively used to confirm the inhibitory action of Tinprotoporphyrin IX dichloride on HO-1 in vivo. In nude mice bearing transplanted tumors, the compound effectively lowered the elevated hepatic microsomal heme oxygenase activity associated with tumor growth. nih.gov This inhibition led to a normalization of hepatic heme and cytochrome P-450 levels, which were otherwise depleted by the tumor. nih.gov
Further studies in mouse models of pancreatic cancer have shown that inhibiting HO-1 with Tinprotoporphyrin IX dichloride can sensitize tumors to chemotherapy. medchemexpress.comabmole.commedchemexpress.comselleckchem.com In a rat model bearing a P22 carcinosarcoma, the compound caused a complete inhibition of HO activity in the tumor. researchgate.net Neonatal rat models have also been crucial in demonstrating that the compound can suppress the postnatal surge in HO activity, thereby preventing hyperbilirubinemia. rndsystems.comapexbt.comcaymanchem.com
| Rodent Model | Condition/Context | Primary Outcome of HO-1 Inhibition | Reference |
|---|---|---|---|
| Nude Mice | Transplanted Tumors (Carcinoma, Leukemia) | Normalized hepatic heme and cytochrome P-450 levels. | nih.gov |
| Athymic Nude Mice | Pancreatic Cancer (PDAC) Xenograft | Inhibited tumor growth and sensitized tumors to gemcitabine. | medchemexpress.comtargetmol.com |
| BALB/c Mice | Gestational Malaria | Prevented adverse pregnancy outcomes related to HO-1 upregulation (using ZnPPIX, another HO inhibitor). | nih.gov |
| BD9 Rats | P22 Carcinosarcoma | Complete inhibition of tumor HO activity and reduction in tumor blood flow. | researchgate.net |
| Neonatal Rats | Postnatal Development | Suppressed physiological increase in HO activity, preventing hyperbilirubinemia. | apexbt.com |
Models for Studying Specific Biological Responses (e.g., Angiogenesis, Oxidative Stress)
Animal models are critical for investigating how HO-1 inhibition by Tinprotoporphyrin IX dichloride influences specific, complex biological responses.
Angiogenesis: The process of new blood vessel formation, crucial for tumor growth, is influenced by heme metabolism. Research in mouse models of ocular neovascularization has shown that inhibiting the final step of heme synthesis is anti-angiogenic. nih.gov While this study focused on the enzyme ferrochelatase, it establishes a direct link between mitochondrial heme metabolism and angiogenesis, a pathway where HO-1 is a key player. nih.gov In a rat tumor model, administration of Tinprotoporphyrin IX dichloride reduced tumor blood flow, suggesting an impact on the tumor vasculature. researchgate.net
Oxative Stress: The relationship between Tinprotoporphyrin IX dichloride and oxidative stress is complex. While the HO-1 system is typically considered a defense against oxidative stress, studies in mice have revealed that the inhibitor can paradoxically activate the oxidant-dependent NRF2-cytoprotective pathway. nih.gov In a mouse model of acute kidney injury, Tinprotoporphyrin IX dichloride was found to induce a transient state of oxidative stress and "catalytic" iron overload specifically within proximal tubule cells. nih.gov This initial stress response upregulated Nrf2 and cytoprotective genes, ultimately protecting the kidney against subsequent ischemic injury. nih.gov This demonstrates that the compound's mechanism can involve triggering a protective adaptive response via a controlled, initial pro-oxidant effect.
Ex Vivo Analysis of Tissue and Organ Samples
Ex vivo examinations of tissues and organs from preclinical models treated with Tinprotoporphyrin IX dichloride (SnPP) have been instrumental in elucidating its mechanism of action, particularly its potent and competitive inhibition of heme oxygenase (HO) enzymes. These studies involve the analysis of tissues after in vivo administration of the compound, providing critical insights into its biochemical and cellular effects in specific organs.
Inhibition of Heme Oxygenase Activity
A primary focus of ex vivo analysis has been to quantify the inhibitory effect of Tinprotoporphyrin IX dichloride on HO activity in various tissues. In preclinical rat models, tissues are harvested following administration of the compound, and microsomal fractions are prepared to measure enzyme activity.
One study examined HO activity in the intestinal epithelium of rats following a single dose of Tinprotoporphyrin IX dichloride. The ex vivo analysis revealed a significant, time-dependent decrease in microsomal heme oxygenase activity. Parenteral administration resulted in a substantial inhibition of the enzyme, which was sustained for at least 48 hours. nih.gov This inhibition was correlated with the concentration of tin in the tissues, as determined by atomic absorption spectroscopy. nih.gov
Similarly, ex vivo analyses of brain tissue from rats treated with Tinprotoporphyrin IX dichloride demonstrated its profound impact on the heme oxygenase-2 (HO-2) isozyme, which is predominant in the brain. Just six hours after administration, heme oxygenase activity in the brain was nearly undetectable. nih.gov Further analysis through Western blotting revealed a 20% decrease in the HO-2 protein level and a significant reduction in the activity of NADPH-cytochrome P-450 reductase, an enzyme essential for HO function. nih.gov In a tumor model, ex vivo spectrophotometric assays of excised tumor tissue confirmed a significant decrease in HO enzyme activity following treatment. researchgate.net
| Tissue Analyzed | Key Finding | Quantitative Data | Reference |
|---|---|---|---|
| Small Intestine Epithelium | Time-dependent decrease in microsomal HO activity. | ~70% inhibition at 48h (parenteral administration) | nih.gov |
| Brain | Near-complete inhibition of HO activity and reduction in HO-2 protein. | Activity nearly undetectable; 20% decrease in HO-2 protein level | nih.gov |
| P22 Carcinosarcoma Tumor | Inhibition of HO enzyme activity in tumor tissue. | Significant decrease in bilirubin (B190676) production | researchgate.net |
Alteration of Heme and Bilirubin Metabolism
Ex vivo analysis of bile collected from cannulated bile ducts in rats has provided a clear picture of the metabolic consequences of HO inhibition by Tinprotoporphyrin IX dichloride. As a competitive inhibitor of the enzyme that converts heme to bilirubin, the compound drastically alters the composition of bile. drugbank.com
Studies have shown that in animals treated with Tinprotoporphyrin IX dichloride, the biliary output of bilirubin is markedly diminished. nih.gov Concurrently, there is a significant and prompt increase in the biliary excretion of unmetabolized heme. nih.gov This demonstrates that the heme that is blocked from degradation by the inhibitor is shunted and excreted directly into the bile. The increase in excreted heme was found to be three- to four-fold higher than in control animals and quantitatively accounted for the reduction in bilirubin. nih.gov This ex vivo analysis confirms the compound's mechanism of action in vivo—suppressing the formation of bilirubin by enhancing the disposal of the untransformed heme substrate. nih.govnih.gov
| Analyte | Effect Observed | Quantitative Change | Reference |
|---|---|---|---|
| Bilirubin | Greatly diminished output in bile | Substantial decrease | nih.gov |
| Unmetabolized Heme | Markedly increased excretion into bile | 3- to 4-fold increase | nih.gov |
Computational and Theoretical Approaches to Tin Protoporphyrin Ix Research
Molecular Docking and Dynamics Simulations for Protein Interaction Studies
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as SnPP, and a target protein. mdpi.comhilarispublisher.com Docking predicts the preferred orientation of the ligand when bound to the receptor, while MD simulations provide a view of the dynamic evolution of the complex over time, revealing the stability of the interaction and conformational changes in both the ligand and the protein. nih.govbiotechrep.ir
The primary target of SnPP is heme oxygenase (HO), where it acts as a competitive inhibitor. drugbank.commedchemexpress.com Molecular docking studies can be employed to model the binding of SnPP within the active site of HO-1. These simulations would place the SnPP molecule into the catalytic pocket of the enzyme, which normally binds heme. The software then calculates the most energetically favorable binding poses, providing hypotheses about the specific amino acid residues that interact with the porphyrin ring, its side chains, and the central tin atom.
Following docking, MD simulations can be run to assess the stability of the predicted SnPP-HO-1 complex. nih.gov These simulations, which can span from nanoseconds to microseconds, model the movements of every atom in the system, providing insights into:
The stability of key hydrogen bonds and hydrophobic interactions.
Conformational changes induced in the enzyme upon SnPP binding.
The role of water molecules in mediating the interaction.
The free energy of binding, which quantifies the affinity of SnPP for the enzyme.
While specific docking studies for SnPP are not extensively detailed in public literature, the methodology has been widely applied to other metalloporphyrins and their target proteins, demonstrating its utility. nih.govresearchgate.net For instance, simulations have been used to investigate the binding of protoporphyrin IX and its derivatives to proteins like human serum albumin and nuclear receptors, providing a framework for how such studies on SnPP would be conducted. hilarispublisher.comnih.gov
| Parameter | Technique | Information Gained | Relevance to SnPP Research |
|---|---|---|---|
| Binding Pose/Orientation | Molecular Docking | Predicts the most stable 3D orientation of SnPP within the protein's active site. | Identifies key amino acid residues involved in binding to heme oxygenase. |
| Binding Affinity (Score) | Molecular Docking | Estimates the strength of the interaction between SnPP and its target. | Helps to explain the high potency of SnPP as a competitive inhibitor. |
| Complex Stability (RMSD) | Molecular Dynamics | Measures the conformational stability of the SnPP-protein complex over time. | Confirms whether the docked pose is stable and biologically relevant. |
| Interaction Energy | Molecular Dynamics (MM/PBSA) | Calculates the binding free energy, providing a more accurate measure of affinity. | Quantifies the strength of the inhibitory interaction with heme oxygenase. |
| Conformational Changes | Molecular Dynamics | Reveals how the protein's structure changes upon binding SnPP. | Explains how SnPP binding might allosterically affect enzyme function or stability. |
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of molecules. researchgate.net These methods can be used to calculate the electronic structure, molecular orbital energies, charge distribution, and reactivity of SnPP. Such calculations are crucial for understanding the underlying chemical principles of its biological activity.
By applying QM methods to SnPP, researchers can:
Determine the 3D geometry: Calculate the most stable three-dimensional structure of the molecule with high precision.
Analyze the electronic distribution: Map the electron density to identify regions of the molecule that are electron-rich or electron-poor. This is vital for understanding how SnPP interacts with the amino acid residues in the active site of heme oxygenase.
Calculate molecular orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, providing a quantitative measure of its reactivity.
Model reaction mechanisms: QM calculations can be used to simulate the enzymatic reaction of heme oxygenase and model the transition states involved. By comparing the reaction with heme versus the inhibition by SnPP, these models can explain precisely how the tin atom alters the electronic properties of the porphyrin ring to prevent its degradation.
Studies have successfully used DFT to characterize the electronic structure of protoporphyrin IX and its iron complex (heme), laying the groundwork for similar investigations into the tin-substituted analogue. researchgate.net These calculations can clarify how the replacement of iron with tin alters the planarity of the porphyrin ring and the distribution of electronic charge, which are critical factors in its function as an inhibitor.
| Calculated Property | Significance | Insight into SnPP's Mechanism |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | Determines the precise shape and bond lengths for use in docking simulations. |
| Electron Density and Charge Distribution | Identifies electron-rich and electron-poor regions. | Explains electrostatic interactions with the heme oxygenase active site. |
| HOMO-LUMO Energy Gap | Indicates electronic excitability and chemical reactivity. | Helps predict the molecule's stability and role in potential redox reactions. |
| Reaction Energy Profiles | Models the energy changes during a chemical reaction. | Can elucidate why SnPP is a stable inhibitor and not a substrate for heme oxygenase. |
Pharmacokinetic Modeling (Mechanistic aspects)
Pharmacokinetic (PK) modeling aims to describe the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Mechanistic models, such as physiologically-based pharmacokinetic (PBPK) models, are particularly powerful as they integrate physiological data with the compound's physicochemical properties to simulate its concentration in various tissues over time. dntb.gov.ua
While detailed PBPK models for SnPP are not widely published, the principles of such models can be outlined based on its known characteristics and data from closely related compounds like tin-mesoporphyrin. drugbank.comnih.gov A mechanistic PK model for SnPP would involve a set of mathematical equations describing its movement between different physiological compartments (e.g., blood, liver, kidney, fat tissue).
Key mechanistic aspects that would be incorporated into a PBPK model for SnPP include:
Absorption: Data from related compounds suggest that metalloporphyrins like SnPP have very poor oral absorption. nih.gov The model would reflect this, likely with an absorption rate constant close to zero.
Distribution: SnPP is known to bind to proteins in the blood. The model would include parameters for plasma protein binding, which governs the fraction of free, active compound, and its distribution into different tissues. Its affinity for the liver, the primary site of heme metabolism, would be a critical parameter.
Metabolism: SnPP is designed to be a stable inhibitor of heme oxygenase and is resistant to the metabolic degradation that the actual heme molecule undergoes. The model would incorporate a very low metabolic clearance rate.
Excretion: The primary route of elimination for porphyrins is typically through the biliary system into the feces. The model would include parameters for biliary excretion. Studies on tin-mesoporphyrin show that only a very small amount is excreted in urine and feces, suggesting it may have a longer residence time in certain tissues. nih.gov
By simulating these processes, a PBPK model could predict the concentration of SnPP at its target site (the liver) and help understand the duration of its inhibitory effect on heme oxygenase without requiring extensive experimental data.
| ADME Process | Key Mechanistic Parameter | Expected Characteristic for SnPP |
|---|---|---|
| Absorption | Oral bioavailability (F) | Extremely low, based on related metalloporphyrins. nih.gov |
| Distribution | Plasma protein binding (fu); Tissue partition coefficients (Kp) | High plasma protein binding; preferential distribution to the liver. |
| Metabolism | Intrinsic clearance (CLint) | Very low, as it is a stable inhibitor, not a substrate. |
| Excretion | Biliary clearance rate | Primary route of elimination, though likely slow. nih.gov |
Systems Biology Approaches for Network Analysis
Systems biology moves beyond the study of a single drug-target interaction to understand how a compound's effects ripple through the complex network of cellular components. nih.govresearchgate.net By integrating high-throughput "omics" data (e.g., transcriptomics, proteomics, metabolomics), network analysis can build a holistic picture of the cellular response to SnPP. nih.gov
A systems biology approach to studying SnPP would investigate the broader consequences of inhibiting heme oxygenase-1 (HO-1), which is a critical enzyme with roles in cytoprotection, inflammation, and cellular metabolism. The analysis would proceed as follows:
Data Generation: Cells or tissues would be treated with SnPP, and multi-omics data would be collected.
Transcriptomics (RNA-seq): Measures changes in the expression of thousands of genes.
Proteomics (Mass Spectrometry): Measures changes in the abundance of thousands of proteins.
Metabolomics (Mass Spectrometry/NMR): Measures changes in the levels of small molecule metabolites.
Network Construction: The differentially expressed genes, proteins, and metabolites would be mapped onto known biological interaction networks (e.g., protein-protein interaction networks, metabolic pathways).
Pathway and Module Identification: Computational algorithms would be used to identify pathways and functional modules within the network that are significantly perturbed by SnPP treatment. nih.gov
This approach could reveal previously unknown effects of HO-1 inhibition, such as:
Compensatory Mechanisms: The cell might upregulate other antioxidant pathways to compensate for the loss of HO-1 activity.
Off-Target Effects: The analysis could uncover changes in pathways unrelated to heme metabolism, suggesting that SnPP may have other targets.
Downstream Consequences: It could map the effects of altered bilirubin (B190676) and carbon monoxide production (the products of the HO-1 reaction) on signaling pathways throughout the cell.
By providing a global view of the cellular response, systems biology and network analysis can offer crucial insights into the complete mechanism of action of SnPP, identify potential biomarkers of its activity, and predict unintended effects. researchcorridor.org
| Omics Layer | High-Throughput Technique | Potential Insights for SnPP |
|---|---|---|
| Transcriptome | RNA-Sequencing | Identifies genes whose expression is altered by HO-1 inhibition, revealing regulatory network responses. |
| Proteome | Mass Spectrometry | Quantifies changes in protein levels, including enzymes in related metabolic or stress-response pathways. |
| Metabolome | Mass Spectrometry, NMR | Measures changes in metabolites (e.g., bilirubin, amino acids, lipids) affected by the enzymatic block. |
| Integrative Network | Computational Algorithms | Builds a comprehensive model of cellular perturbations to identify key affected pathways and functional modules. researchgate.netnih.gov |
Future Directions and Emerging Research Avenues
Development of Next-Generation Metalloporphyrin Inhibitors
The unique structure of SnPPIX serves as a foundational scaffold for the rational design of new metalloporphyrin inhibitors. Research efforts are aimed at synthesizing derivatives that offer improved selectivity, potency, and modified physicochemical properties. The goal is to create novel probes to investigate heme metabolism and related cellular processes with greater precision.
One key area of development involves modifying the porphyrin ring and its peripheral groups to enhance interactions with the active site of heme oxygenase isoforms (HO-1 and HO-2). Structure-based design strategies are being employed to create compounds with higher affinity and specificity, potentially allowing researchers to dissect the distinct physiological roles of each isoform. nih.govnih.gov
Furthermore, researchers are exploring the replacement of the central tin atom with other metals to modulate the inhibitor's activity and reduce potential photoreactivity, a known characteristic of some metalloporphyrins. nih.gov For instance, studies have investigated chromium and zinc protoporphyrins as alternative HO inhibitors. nih.govnih.gov The development of inhibitors with tailored properties—such as increased stability or reduced off-target effects—is crucial for their use as reliable research tools in complex biological systems. elsevierpure.comresearchgate.net This next generation of inhibitors, inspired by the SnPPIX template, holds the potential to provide more refined tools for studying the intricate roles of heme oxygenase in health and disease.
Integration of SnPPIX in Multi-Targeting Research Strategies
The traditional "one-molecule, one-target" paradigm is often insufficient for dissecting complex biological systems. nih.govscielo.br SnPPIX is emerging as a valuable tool in multi-targeting research, primarily due to its ability to modulate pathways beyond direct heme oxygenase inhibition. nih.govnih.gov The most significant of these is its capacity to induce the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.govnih.gov
This dual activity allows researchers to investigate the crosstalk between heme metabolism and cellular stress responses. Research indicates that SnPPIX can induce a transient state of oxidative stress, which in turn activates the Nrf2 pathway. nih.gov This leads to the upregulation of a suite of antioxidant and cytoprotective genes, a phenomenon termed "preconditioning." nih.gov This multi-target profile is being explored to understand the integrated cellular response to stress and to identify novel nodes of interaction between different signaling cascades. The use of SnPPIX in such studies provides a framework for designing future multi-target agents for research purposes, where modulating interconnected pathways can reveal deeper insights into cellular homeostasis and disease mechanisms. nih.govresearchgate.netscispace.com
Advanced Drug Delivery Systems for Research Tool Applications
To enhance the utility of SnPPIX as a research tool, particularly in in vivo models, advanced delivery systems are being investigated. The focus is on creating formulations that allow for sustained and localized delivery, thereby improving experimental consistency and enabling more precise spatial and temporal control over HO inhibition. These systems are designed to improve the compound's stability and bioavailability for research applications.
One promising approach is the encapsulation of SnPPIX within thermo-responsive hydrogels. polimi.itrsc.orgnih.gov These smart polymers can exist as a solution at room temperature and transition into a gel phase at physiological temperatures. mdpi.comnih.gov A hydrogel depot could allow for the slow release of SnPPIX at a specific anatomical site, providing prolonged and localized HO inhibition for chronic studies without the need for repeated systemic administration. This method offers a significant advantage for long-term experiments investigating localized biological processes. Other nano-formulations, such as polymeric nanoparticles, are also being considered to improve the delivery of metalloporphyrins for research applications.
Elucidating Unexplored Biochemical Interactions
Recent research has begun to shed light on the previously unexplored biochemical interactions of SnPPIX, revealing a more complex mechanism of action than simple competitive inhibition of heme oxygenase. A significant finding is the elucidation of its role in activating the Nrf2 pathway, which appears to be independent of its HO-inhibitory function. nih.gov
Studies have proposed a detailed mechanism for this effect:
Accumulation and Iron Displacement: SnPPIX accumulates within cells and is thought to cause a transient increase in intracellular "catalytic" iron levels. nih.gov
Oxidant Stress: This increase in reactive iron contributes to a temporary burst of oxidant stress, evidenced by decreased glutathione (B108866) levels and increased markers of oxidative damage. nih.gov
Nrf2 Activation: The state of oxidant stress triggers the nuclear translocation of the transcription factor Nrf2. nih.govmdpi.comresearchgate.net
Gene Expression: Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various genes, activating the transcription of a battery of cytoprotective proteins, including those involved in iron storage like ferritin heavy chain. nih.govmdpi.com
This activation of the Nrf2 pathway represents a significant, non-canonical effect of SnPPIX. Further research is focused on identifying other potential binding partners and downstream signaling effects to fully map the compound's cellular impact. Understanding these off-target or secondary effects is critical for the correct interpretation of experimental results using SnPPIX as a research tool.
| Target/Pathway | Observed Effect | Proposed Mechanism |
| Heme Oxygenase (HO-1/HO-2) | Inhibition of heme degradation | Competitive inhibition at the enzyme's active site |
| Nrf2 Signaling Pathway | Activation and nuclear translocation of Nrf2 | Induction of transient oxidant stress via increased "catalytic" iron |
| Cellular Redox State | Transient decrease in glutathione; increase in malondialdehyde | Secondary effect of increased intracellular reactive iron |
| Cytokine Profiles | Alteration in pro- and anti-inflammatory cytokine levels | Downstream consequence of Nrf2 activation and modulation of inflammatory pathways |
Application in Nanobiotechnology Research
The rigid, planar structure and unique coordination chemistry of metalloporphyrins make SnPPIX an attractive building block for applications in nanobiotechnology. rsc.org Researchers are exploring the use of SnPPIX and other metalloporphyrins in the bottom-up fabrication of novel nanomaterials with tailored functions.
One major area of interest is the self-assembly of porphyrin-based nanostructures. monash.eduresearchgate.net Through non-covalent interactions such as π–π stacking and metal-ligand coordination, SnPPIX molecules can be induced to self-assemble into highly ordered structures like nanorods, nanofibers, and aggregates. nih.govmdpi.com The properties of these nanostructures can be tuned by modifying the assembly conditions or the porphyrin structure itself.
Additionally, SnPPIX can be used as a functional ligand in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netnih.gov MOFs are crystalline, porous materials constructed from metal nodes linked by organic molecules. researchgate.netmdpi.commdpi.com Incorporating SnPPIX into an MOF structure could create materials with unique catalytic, sensing, or light-harvesting properties, combining the inherent functions of the porphyrin with the high surface area and tunable porosity of the framework. These applications represent a shift from using SnPPIX solely as a biological inhibitor to leveraging its fundamental chemical properties for materials science and nanobiotechnology research.
Q & A
Basic Question: What are the standard methodologies for synthesizing Tinprotoporphyrinixdichloride, and how can purity be validated?
Methodological Answer:
this compound synthesis typically involves metallation of protoporphyrin IX with tin chloride under controlled anhydrous conditions. A critical step is maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation . Purification often employs column chromatography with silica gel or reverse-phase HPLC, followed by lyophilization for stability. Purity validation requires a combination of analytical techniques:
- Thin-Layer Chromatography (TLC): To monitor reaction progress and confirm homogeneity .
- Nuclear Magnetic Resonance (NMR): and NMR spectra to verify structural integrity, with deuterated dimethyl sulfoxide (DMSO-d6) as a solvent to avoid proton exchange interference .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular mass and detect trace impurities .
Advanced Question: How can researchers reconcile conflicting data in this compound’s spectral properties across studies?
Methodological Answer:
Discrepancies in spectral data (e.g., UV-Vis absorption peaks or NMR shifts) often arise from variations in solvent polarity, pH, or hydration states. To address contradictions:
- Standardize Experimental Conditions: Use buffered solutions (e.g., pH 7.4 phosphate buffer) and document solvent purity and preparation protocols .
- Cross-Validation with Multiple Techniques: Pair UV-Vis data with circular dichroism (CD) to assess conformational stability .
- Meta-Analysis of Literature: Apply bibliometric tools like VOSviewer to map trends in reported spectral ranges and identify outliers, focusing on studies adhering to NIH preclinical reporting guidelines .
Basic Question: What are the key considerations for designing in vitro assays using this compound?
Methodological Answer:
- Solubility: Pre-dissolve in DMSO (<0.1% final concentration) to avoid cytotoxicity, followed by dilution in assay buffer .
- Control Groups: Include vehicle controls (DMSO-only) and positive/negative controls (e.g., heme oxygenase inhibitors for enzymatic studies) .
- Dose-Response Curves: Use at least five concentrations spanning 0.1–100 µM to determine IC/EC values, validated via nonlinear regression models (e.g., GraphPad Prism) .
Advanced Question: How can computational modeling enhance mechanistic studies of this compound’s interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Parameterize force fields (e.g., CHARMM36) to model tin-porphyrin interactions with heme-binding proteins. Validate using experimental binding constants (K) from surface plasmon resonance (SPR) .
- Density Functional Theory (DFT): Calculate electronic spectra to correlate theoretical and experimental UV-Vis absorption bands, adjusting for solvent effects using the COSMO model .
- Data Integration: Cross-reference simulation outputs with crystallographic data (if available) to refine coordination geometry hypotheses .
Basic Question: What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
Methodological Answer:
- Nonlinear Regression: Fit sigmoidal curves to dose-response data using the Hill equation, reporting R and 95% confidence intervals .
- Outlier Detection: Apply Grubbs’ test to exclude anomalous replicates, ensuring n ≥ 3 biological replicates per condition .
- Multivariate Analysis: For multi-parametric assays (e.g., cytotoxicity + enzymatic inhibition), use principal component analysis (PCA) to disentangle confounding variables .
Advanced Question: How should researchers address batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Quality Control (QC) Protocols: Implement in-process checks (e.g., TLC at 30-minute intervals) and post-synthesis characterization (HPLC purity ≥98%) .
- Stability Studies: Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS to establish shelf-life criteria .
- Batch Documentation: Record synthetic parameters (e.g., reaction temperature, solvent ratios) in electronic lab notebooks to trace variability sources .
Basic Question: What ethical guidelines apply to preclinical studies involving this compound?
Methodological Answer:
- Animal Welfare: Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including randomization, blinding, and sample-size justification .
- Data Transparency: Share raw spectral and assay data via repositories like Figshare or Zenodo, with metadata aligned with FAIR principles .
Advanced Question: How can researchers optimize this compound’s bioavailability for therapeutic studies?
Methodological Answer:
- Formulation Strategies: Encapsulate in liposomes or PEGylated nanoparticles to enhance aqueous solubility and prolong circulation time .
- Pharmacokinetic (PK) Modeling: Use compartmental models to predict tissue distribution, validated by LC-MS/MS quantification in plasma and organs .
- Toxicokinetics: Assess metabolite profiles via high-resolution MS to identify potential hepatotoxic or nephrotoxic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
